molecular formula C9H8F9IO B12562714 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol CAS No. 144295-00-1

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol

Cat. No.: B12562714
CAS No.: 144295-00-1
M. Wt: 430.05 g/mol
InChI Key: RQUUNYKQJTVEJD-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol typically involves multiple steps, starting with the preparation of the fluorinated precursor. The key steps include:

    Fluorination: Introduction of fluorine atoms into the hydrocarbon chain using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.

    Iodination: Incorporation of the iodine atom through halogen exchange reactions, often using iodine or iodine monochloride.

    Hydroxylation: Introduction of the hydroxyl group via hydroboration-oxidation or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The iodine atom can be reduced to form non-iodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of non-iodinated fluorinated alcohols.

    Substitution: Formation of azido or thiol-substituted fluorinated compounds.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms.

    Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals with improved bioavailability and metabolic stability.

Industry:

    Coatings: Applied in the formulation of high-performance coatings with superior resistance to chemicals and environmental degradation.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol is primarily influenced by its fluorinated structure. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity and stability. The iodine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. The hydroxyl group can form hydrogen bonds, contributing to the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Uniqueness: 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol stands out due to the presence of both iodine and multiple fluorine atoms, which impart unique reactivity and stability. The combination of these elements makes it particularly valuable in applications requiring high chemical resistance and specific molecular interactions.

Properties

CAS No.

144295-00-1

Molecular Formula

C9H8F9IO

Molecular Weight

430.05 g/mol

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol

InChI

InChI=1S/C9H8F9IO/c1-5(2,20)4(19)3-6(10,11)7(12,13)8(14,15)9(16,17)18/h3,20H,1-2H3

InChI Key

RQUUNYKQJTVEJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I)O

Origin of Product

United States

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